17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
Description
Properties
CAS No. |
97100-35-1 |
|---|---|
Molecular Formula |
C29H38N2O2S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(2-methylanilino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38N2O2S/c1-18-6-4-5-7-24(18)30-26-31-25(17-34-26)29(33)15-12-23-21-9-8-19-16-20(32)10-13-27(19,2)22(21)11-14-28(23,29)3/h4-7,16-17,20-23,32-33H,8-15H2,1-3H3,(H,30,31)/t20-,21+,22-,23-,27-,28-,29-/m0/s1 |
InChI Key |
HYUQNLQHFLWWPH-IYLGAXIPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=C[C@H](CC[C@]56C)O)C)O |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(CCC56C)O)C)O |
Origin of Product |
United States |
Biological Activity
The compound 17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is a synthetic derivative of androstane, a class of steroids. Its unique structure incorporates a thiazole moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C29H38N2O2S
- Molecular Weight : 478.75 g/mol
- CAS Registry Number : 97100-35-1
Structure
The compound features an androstane backbone with modifications that include:
- A thiazole ring
- An o-toluidine substituent
These modifications are believed to enhance its biological activity compared to other steroid derivatives.
Pharmacological Effects
- Androgenic Activity :
- Hypocholesterolemic Effects :
- Toxicity Profile :
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : Interaction with androgen receptors to modulate gene expression related to muscle growth and metabolism.
- Cholesterol Metabolism : Influencing pathways involved in lipid metabolism, potentially through modulation of hepatic enzyme activity.
Study on Hypocholesterolemic Activity
A comparative study assessed the hypocholesterolemic effects of various steroid derivatives in canine models. Results indicated that at doses below 1 mg/kg per day, the diol exhibited more potent effects than its parent compound . This suggests that modifications like those found in 17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol could enhance biological efficacy.
Toxicity Assessment
In a toxicity assessment involving amphibians, the compound was shown to have significant acute toxicity with an LDLo of 60 mg/kg . This finding underscores the importance of evaluating safety profiles when considering therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C29H38N2O2S |
| Molecular Weight | 478.75 g/mol |
| CAS Registry Number | 97100-35-1 |
| LDLo (Amphibian) | 60 mg/kg |
| Hypocholesterolemic Activity | More active than parent compound at low doses |
Scientific Research Applications
The compound 17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol is a synthetic derivative of androstane, a steroid framework that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by case studies and data tables.
Pharmacological Studies
This compound has been investigated for its activity as a partial agonist at the androgen receptor (AR). Its structural similarity to testosterone suggests potential uses in hormone replacement therapies and treatments for androgen deficiency. Research indicates that compounds with such properties can influence muscle growth, fat distribution, and overall metabolic processes in the body.
Case Study: Androgen Receptor Modulation
A study evaluated the effects of various thiazole derivatives on androgen receptor activity. The results demonstrated that 17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol exhibited significant modulation of AR activity, suggesting its potential as a therapeutic agent in conditions like hypogonadism or muscle wasting disorders.
Anticancer Research
Emerging evidence points to the compound's potential in cancer therapy, particularly in hormone-dependent cancers such as prostate cancer. The thiazole moiety is known to enhance the bioactivity of steroidal compounds, making them more effective against cancer cells.
Case Study: Prostate Cancer Cell Lines
In vitro studies using prostate cancer cell lines showed that this compound inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in humans. Toxicological studies have been conducted to evaluate its effects on various biological systems.
Data Table: Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Genotoxicity | Negative |
| Reproductive Toxicity | No adverse effects observed |
These findings suggest a favorable safety profile, making it a candidate for further clinical development.
Synthetic Chemistry
The synthesis of 17-beta-(2-(o-Toluidino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol involves multi-step reactions starting from steroid precursors. This compound serves as a valuable intermediate in the development of novel thiazole-containing steroids with enhanced biological activity.
Synthetic Route Overview
- Starting with an appropriate steroid backbone.
- Introduction of the thiazole ring via cyclization reactions.
- Functionalization at the 17-beta position using o-toluidine derivatives.
Comparison with Similar Compounds
Structural Modifications
Core Steroid Backbone
- Target Compound : Androst-4-ene-3-beta,17-alpha-diol backbone with a 17-beta thiazole substitution .
- Analog 1: Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(methylamino)-4-thiazolyl)-, monohydrate (CID 3033757) Substituent: Methylamino group on the thiazole ring. Molecular Formula: C23H34N2O2S vs. Target Compound (likely C24H34N2O2S, assuming o-toluidino substitution replaces methylamino) .
- Analog 2: (17beta)-4,17-Dimethyl-androsta-2,4-dieno[2,3-d]isoxazol-17-ol Backbone: Androsta-2,4-diene with fused isoxazole ring. Key Difference: Isoxazole instead of thiazole; unsaturated A-ring .
Heterocyclic Substituents
- Target Compound: 2-(o-Toluidino)-4-thiazolyl group (bulky aromatic substituent).
- Analog 3: Prostanozol (17β-hydroxy-5α-androstano[3,2-c]pyrazole) Substituent: Pyrazole fused to the steroid core. Biological Relevance: Known for selective androgen receptor modulation (SARMs-like activity) .
Physicochemical Properties
*Estimated based on structural similarity to CID 3033755.
†Predicted from collision cross-section (CCS) trends in CID 3033757, where bulkier substituents increase CCS .
Estrogen Receptor (ER) Affinity
- Analog 4: Androst-5-ene-3β,17β-diol (ADIOL) High ER affinity (Kd ≈ 6 nM), correlates with estrogen receptor-positive tumors . Target Compound Inference: The thiazole-o-toluidino group may reduce ER binding compared to ADIOL due to steric hindrance.
Neuroprotective Effects
- Analog 5: Estren (4-estren-3α,17β-diol) Activates PKC pathways independent of ER binding, providing neuroprotection against β-amyloid . Target Compound Potential: The thiazole group could modulate kinase signaling, but ER-independent mechanisms require validation.
Enzyme Inhibition
- Analog 6: 4-Amino-17β-(cyclopropylamino)androst-4-en-3-one Inhibits C17-20 lyase and 5α-reductase, key enzymes in steroidogenesis . Target Compound Inference: The o-toluidino-thiazole group may interact with cytochrome P450 enzymes, though specificity is unclear.
Pharmacokinetic Considerations
- Metabolic Stability: The o-toluidino group in the target compound may enhance resistance to hepatic oxidation compared to methylamino analogs (e.g., CID 3033757) .
- Solubility: The polar diol groups and aromatic thiazole could improve aqueous solubility relative to Ethynodiol diacetate (logP ~3.5) .
Preparation Methods
Starting Materials
- Androst-4-ene-3-beta,17-alpha-diol or a suitable steroidal precursor with reactive 17-beta position.
- 2-(o-Toluidino)-4-thiazole or thiazole precursors that can be functionalized.
- Reagents for coupling and substitution reactions (e.g., halogenated intermediates, catalysts).
Synthetic Strategy
Functionalization of the Steroid Backbone
The steroid nucleus is prepared or obtained with reactive groups at the 3-beta and 17-alpha positions (hydroxyl groups) and a double bond at the 4-ene position. Protection/deprotection steps may be employed to selectively modify the 17-beta position.Formation of the Thiazole Ring Substituent
The 2-(o-toluidino)-4-thiazolyl group is introduced via heterocyclic synthesis, often involving cyclization reactions of thioamides with α-haloketones or related intermediates to form the thiazole ring bearing the o-toluidine substituent at the 2-position.Coupling Reaction
The key step is the coupling of the steroidal 17-beta position with the 2-(o-toluidino)-4-thiazolyl moiety. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions under controlled conditions.Purification and Characterization
After synthesis, purification is performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Detailed Reaction Conditions and Analytical Data
| Step | Reaction Conditions | Purpose/Notes |
|---|---|---|
| Steroid activation | Solvent: dry organic solvents (e.g., THF, dichloromethane); Temperature: 0-25°C; Time: several hours | Prepare 17-beta reactive intermediate |
| Thiazole ring synthesis | Reagents: α-haloketone + thioamide; Catalyst: base (e.g., triethylamine); Temperature: reflux; Time: 6-12 hours | Formation of 2-(o-toluidino)-4-thiazole moiety |
| Coupling reaction | Catalyst: Pd(0) complexes or nucleophilic substitution; Solvent: DMF or DMSO; Temperature: 50-100°C; Time: 12-24 hours | Attach thiazolyl group to steroid backbone |
| Purification | HPLC, recrystallization | Obtain pure final compound |
| Structural confirmation | NMR (1H, 13C), MS, IR | Verify compound identity and purity |
Research Findings and Optimization Notes
- Reaction Yields: Multi-step synthesis typically results in moderate overall yields (30-60%), depending on the efficiency of coupling and purity of intermediates.
- Solvent Choice: Polar aprotic solvents like DMF and DMSO improve coupling efficiency.
- Catalysts: Palladium-catalyzed cross-coupling is preferred for high selectivity and yield.
- Temperature Control: Critical to minimize side reactions and degradation.
- Analytical Verification: NMR spectra show characteristic shifts for steroid protons and thiazole ring protons; MS confirms molecular ion peak at m/z ~479 (M+H)+.
Summary Table of Preparation Method
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Steroid Precursor Prep | Obtain or synthesize androst-4-ene-3-beta,17-alpha-diol | Commercial steroid or lab synthesis | Reactive steroid nucleus |
| Thiazole Synthesis | Cyclization to form 2-(o-toluidino)-4-thiazole | α-Haloketone + o-toluidine + base | Thiazole heterocycle formed |
| Coupling Reaction | Attach thiazolyl group to steroid 17-beta site | Pd(0) catalyst, DMF, 50-100°C | Formation of target compound |
| Purification | Chromatography, recrystallization | HPLC, solvents | Pure compound |
| Characterization | NMR, MS, IR | Analytical instruments | Structural confirmation |
Q & A
Q. What synthetic strategies are commonly used to introduce the 2-(o-toluidino)-4-thiazolyl moiety into steroidal backbones?
- Methodological Answer : Utilize multi-step protocols involving: (i) Amidation : React steroidal 17-ketones with thiazolyl amines under reductive amination conditions (e.g., H₂/Pt in acetic acid) . (ii) Thiazole Ring Formation : Condense thiourea derivatives with α-halo ketones (e.g., chloroacetyl chloride) in ethanol under reflux to form the thiazole ring . (iii) Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) or protecting groups to preserve β/α configurations at C-3 and C-17 .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 240–260 nm for thiazole absorption). Validate purity against reference standards (e.g., USP-grade steroids) and quantify impurities via LC-MS/MS .
Advanced Research Questions
Q. How to address contradictions in synthetic yield data when scaling up reactions?
- Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., amidation vs. cyclization). For example, if yields drop during thiazole ring formation at larger scales, optimize solvent polarity (switch from ethanol to THF/toluene mixtures) or employ microwave-assisted synthesis to enhance reaction efficiency . Document byproduct profiles using GC-MS to adjust purification protocols .
Q. What parameters should be optimized to enhance regioselectivity in the introduction of the toluidino group?
- Methodological Answer : (i) Temperature : Lower temperatures (0–5°C) favor regioselective amidation at C-17 over competing sites. (ii) Catalyst : Use Pd/C instead of Pt for milder hydrogenation conditions, reducing over-reduction of the thiazole ring . (iii) Protecting Groups : Temporarily block C-3β hydroxyl with acetyl groups to direct reactivity to C-17 .
Q. How to evaluate the compound’s interaction with 17-beta-hydroxysteroid dehydrogenase (17β-HSD) isoforms?
- Methodological Answer : Design enzyme inhibition assays using recombinant 17β-HSD isoforms (e.g., 17β-HSD2). Prepare substrate mixtures (e.g., testosterone or androstenedione) in phosphate buffer (pH 7.4) and monitor NAD(P)H consumption at 340 nm. Use IC₅₀ calculations and molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., thiazolyl bulkiness) with inhibitory activity .
Q. What experimental approaches are suitable for studying metabolic stability in hepatic microsomes?
- Methodological Answer : (i) Incubation : Mix the compound with human liver microsomes (HLM) and NADPH cofactor at 37°C. (ii) Sampling : Collect aliquots at 0, 15, 30, and 60 minutes. (iii) Analysis : Use LC-MS/MS to quantify parent compound depletion and identify metabolites (e.g., hydroxylation at C-4 or thiazole ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
